Navoximod
Overview
Description
IDO1 is an enzyme that catalyzes the oxidation of L-tryptophan to kynurenine, a pathway that plays a pivotal role in immune suppression and tumor immune escape . Navoximod has been extensively studied for its potential in cancer immunotherapy, aiming to restore T-cell function and enhance anti-tumor immunity .
Mechanism of Action
Target of Action
Navoximod primarily targets the enzyme indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a cytosolic enzyme that plays a pivotal role in cancer immune escape . It is activated in many human cancers in tumor, stromal, and innate immune cells where its expression tends to be associated with poor prognosis .
Mode of Action
Upon administration, it targets and binds to IDO1 , inhibiting its function . This inhibition results in a decrease in kynurenine in tumor cells .
Biochemical Pathways
IDO1 plays a crucial role in the kynurenine pathway of tryptophan metabolism . It catalyzes the initial oxidation of L-tryptophan and induces the accumulation of kynurenine metabolites . By inhibiting IDO1, this compound disrupts this pathway, leading to an increase in tryptophan levels .
Pharmacokinetics
This compound demonstrates a linear pharmacokinetic profile . It is given orally every 12 hours continuously for 21 consecutive days of each cycle .
Result of Action
The inhibition of IDO1 by this compound restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes . It also causes a reduction in tumor-associated regulatory T-cells (Tregs) . This results in an enhanced immune response against the tumor cells.
Action Environment
The efficacy of this compound can be influenced by the tumor microenvironment. Tumor cells can avoid destruction by the immune system through multiple local immunosuppression mechanisms . By inhibiting IDO1, this compound can overcome these immunosuppressive mechanisms and restore the immune system’s ability to distinguish and eliminate tumor cells .
Biochemical Analysis
Biochemical Properties
Navoximod interacts with the IDO1 enzyme, which plays a pivotal role in the kynurenine pathway of tryptophan metabolism . The interaction between this compound and IDO1 results in the inhibition of IDO1’s enzymatic activity, thereby reducing the production of kynurenine, a metabolite known to suppress T-cell function .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. By inhibiting IDO1, this compound increases tryptophan levels, restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, and causes a reduction in tumor-associated regulatory T-cells (Tregs) . This modulation of the immune response can potentially enhance the body’s ability to fight against cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the IDO1 enzyme. It inhibits IDO1, leading to a decrease in kynurenine levels in tumor cells . This inhibition of IDO1 can empower the efficacy of cytotoxic chemotherapy, radiotherapy, and immune checkpoint therapy without increasing their side effects .
Temporal Effects in Laboratory Settings
In a Phase I study, this compound demonstrated a linear pharmacokinetic profile, and plasma kynurenine generally decreased with increasing doses of this compound . The most common treatment-related adverse events were fatigue, rash, and chromaturia .
Dosage Effects in Animal Models
In mice models, the maximum concentration of this compound increased by a factor of 2–4 in the range of 143–1147 μM/kg, and observed daily exposure of this compound also increased 2 and threefold at 287 and 143 μM/kg, respectively .
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound reduces the conversion of tryptophan to kynurenine . Glucuronidation is the principal metabolic pathway of this compound .
Transport and Distribution
This compound is orally bioavailable with a favorable pharmacokinetic profile . After oral administration, this compound reduced plasma and tissue kynurenine concentrations by approximately 50% .
Subcellular Localization
This compound, as a small molecule, can freely diffuse across the cell membrane and exert its effects within the cell. It primarily interacts with the IDO1 enzyme, which is a cytosolic enzyme . Therefore, the subcellular localization of this compound is likely to be within the cytosol where it can interact with IDO1.
Preparation Methods
Navoximod is synthesized through a series of chemical reactions that involve the formation of key intermediates. One of the critical steps in its synthesis is the crystallization-induced diastereomer transformation (CIDT) of a precursor . This process involves the use of L-dibenzoyl tartaric acid to create diastereomeric salts, facilitating the preferential crystallization of the desired enantiomer . The synthetic route also includes solution-phase racemization and diastereomeric salt formation to isolate the desired (S)-1 enantiomer .
Industrial production methods for this compound involve optimizing reaction conditions to achieve high yields and purity. The process typically includes steps such as cooling the reaction mixture, adding reagents like N,N-diisopropylamine and n-butyllithium, and controlling the temperature and equivalents of chiral resolving agents .
Chemical Reactions Analysis
Navoximod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Navoximod has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the synthesis and reactions of IDO1 inhibitors.
Biology: In biological research, this compound is used to investigate the role of IDO1 in immune regulation and tumor biology.
Medicine: this compound is being explored as a potential therapeutic agent in cancer immunotherapy. .
Industry: In the pharmaceutical industry, this compound is being developed as a drug candidate for cancer treatment.
Comparison with Similar Compounds
Navoximod is part of a class of IDO1 inhibitors that includes other compounds such as indoximod and epacadostat . Compared to these compounds, this compound exhibits noncompetitive inhibition kinetics and has a unique pharmacokinetic profile . While indoximod and epacadostat show greater specificity for IDO1, this compound’s broader activity profile may offer advantages in certain therapeutic contexts .
Similar compounds include:
Indoximod: Another IDO1 inhibitor with distinct inhibition kinetics.
Epacadostat: A highly specific IDO1 inhibitor with competitive inhibition kinetics.
PROTAC-based IDO1 degraders: Emerging compounds that target IDO1 for degradation.
This compound’s unique properties and broad activity profile make it a promising candidate for further development in cancer immunotherapy.
Properties
IUPAC Name |
4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-LHPNLFKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402837-78-8 | |
Record name | Navoximod [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402837788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Navoximod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAVOXIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926SHL95NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.